molecular formula C28H30BrNO6 B388990 Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B388990
M. Wt: 556.4g/mol
InChI Key: IMODBXUNSJNCNZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, hydroxyl, methoxy, and quinoline. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols and quinoline derivatives. Key steps in the synthesis may involve:

    Bromination: Introduction of the bromine atom into the phenolic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Quinoline Formation: Construction of the quinoline ring through cyclization reactions, often involving condensation of aniline derivatives with carbonyl compounds.

    Esterification: Formation of the ester linkage by reacting the carboxylic acid group with isopropanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study the interactions of quinoline derivatives with biological targets.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.

    Receptor Interaction: Modulation of receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Potential interaction with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and the presence of the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H30BrNO6

Molecular Weight

556.4g/mol

IUPAC Name

propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H30BrNO6/c1-14(2)36-28(33)24-15(3)30-21-11-17(16-6-8-19(34-4)9-7-16)12-22(31)26(21)25(24)18-10-20(29)27(32)23(13-18)35-5/h6-10,13-14,17,25,30,32H,11-12H2,1-5H3

InChI Key

IMODBXUNSJNCNZ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC(C)C

Origin of Product

United States

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